

Application Notes and Protocols for the Synthesis of N-Methyl-p-toluenesulfonamide

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Compound of Interest

Compound Name: **N-Methyl-p-toluenesulfonamide**

Cat. No.: **B147245**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of **N-Methyl-p-toluenesulfonamide**, a key intermediate in organic synthesis and pharmaceutical drug development. The protocol outlined below is a well-established and efficient method for laboratory-scale preparation.

Introduction

N-Methyl-p-toluenesulfonamide is a versatile chemical compound widely utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.^[1] Its synthesis is a fundamental reaction in medicinal chemistry and process development. The most common and reliable laboratory method involves the reaction of p-toluenesulfonyl chloride with methylamine.^{[2][3]} This nucleophilic substitution reaction is straightforward, generally high-yielding, and serves as a foundational technique for sulfonamide synthesis. Alternative industrial methods include "borrowing hydrogen" catalysis, which offers a more environmentally friendly approach by using alcohols as alkylating agents.^[3]

Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₁ NO ₂ S ^[4]
Molecular Weight	185.24 g/mol
Appearance	White to light yellow crystalline solid ^[5]
Melting Point	76-79 °C
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly) ^[5]

Experimental Protocol

This protocol details the synthesis of **N-Methyl-p-toluenesulfonamide** from p-toluenesulfonyl chloride and methylamine.^[2]

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Amount	Moles
p-Toluenesulfonyl chloride	CH ₃ C ₆ H ₄ SO ₂ Cl	190.65	1.9 g	9.97 mmol
Methylamine (2.0 M in THF)	CH ₃ NH ₂	31.06	10.0 mL	19.93 mmol
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	15 mL	-
Ethyl acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	As needed	-
15% Sodium bicarbonate solution	NaHCO ₃	84.01	As needed	-
Brine	NaCl (aq)	-	As needed	-
Magnesium sulfate (anhydrous)	MgSO ₄	120.37	As needed	-

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.9 g (9.97 mmol) of 4-methylbenzene-1-sulfonyl chloride in 15 mL of dichloromethane.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Methylamine: Slowly add 10.0 mL (19.93 mmol) of methylamine (2.0 M solution in THF) to the cooled solution. A white precipitate will form upon addition.
- Reaction: Stir the resulting suspension at 0 °C for 2 hours.
- Filtration: After 2 hours, filter the white solid precipitate from the reaction mixture.

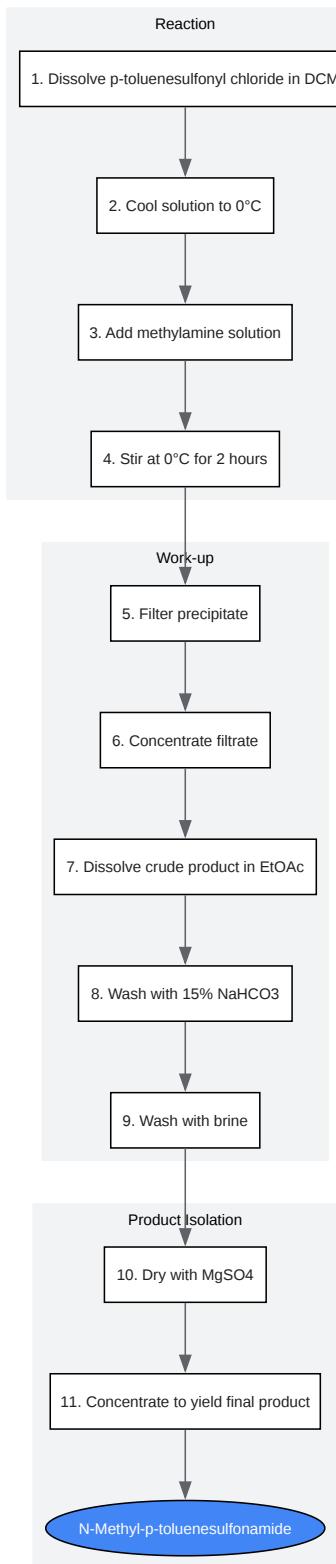
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a white solid.
- Work-up:
 - Dissolve the crude product in ethyl acetate.
 - Wash the organic layer with a 15% sodium bicarbonate solution.
 - Wash the organic layer with brine.
- Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to obtain the final product.

Expected Yield and Characterization

- Yield: 1.82 g (99%) of **N-Methyl-p-toluenesulfonamide**.[\[2\]](#)
- Appearance: White solid.[\[2\]](#)
- Analysis: The product can be characterized by LC-MS. Expected m/z : 185.9 ($\text{M}+\text{H})^+$.[\[2\]](#)

Experimental Workflow

Synthesis of N-Methyl-p-toluenesulfonamide Workflow

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of N-Methyl-p-toluenesulfonamide.**

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